2-(6-Ethoxypyridin-2-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYXTNDPTYMCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Ethoxypyridin 2 Yl Ethan 1 Amine
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 2-(6-ethoxypyridin-2-yl)ethan-1-amine reveals several key precursors. The primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the ethylamine (B1201723) side chain, or at the C-N bond of the amine. This leads to precursors such as a 6-ethoxypyridine-2-carbaldehyde (B1419532) or a 2-halomethyl-6-ethoxypyridine, and a suitable two-carbon synthon for the ethanamine moiety.
Key Disconnections and Precursors:
| Disconnection Strategy | Key Precursors |
| C(pyridine)-C(ethyl) bond | 6-Ethoxypyridine derivative (e.g., aldehyde, methyl) and a C2-amine synthon (e.g., nitromethane (B149229), acetonitrile) |
| C(ethyl)-N bond | 2-(6-Ethoxypyridin-2-yl)ethanol or its corresponding halide and an amine source (e.g., ammonia (B1221849), phthalimide) |
| Pyridine ring formation | Acyclic precursors that cyclize to form the substituted pyridine ring |
Synthesis of 6-Ethoxypyridine Derivatives as Intermediates
The 6-ethoxypyridine moiety is a crucial building block. A common method for its synthesis involves the nucleophilic substitution of a leaving group, typically a halogen, at the 6-position of the pyridine ring with an ethoxide source.
For instance, 2-chloro-6-methylpyridine (B94459) can be treated with sodium ethoxide in ethanol (B145695) to yield 2-ethoxy-6-methylpyridine. The reaction conditions, such as the choice of base and temperature, are critical for achieving high yield and purity. pipzine-chem.com Weak bases like potassium carbonate are often employed at temperatures ranging from 50-70°C. pipzine-chem.com
Another approach involves the etherification of a corresponding hydroxypyridine. However, the synthesis of 6-hydroxy-2-substituted pyridines can be more complex. Therefore, the nucleophilic substitution of a 2,6-dihalopyridine is often a more direct route. Selective mono-substitution can be achieved by carefully controlling the stoichiometry of the reagents.
Preparation of Ethan-1-amine Precursors
The ethan-1-amine side chain can be introduced using various precursors. One common strategy involves the use of nitromethane in a Henry reaction with a 6-ethoxypyridine-2-carboxaldehyde. organic-chemistry.orgyoutube.com This reaction forms a β-nitroethanol derivative, which can then be reduced to the desired 2-aminoethanol. Subsequent deoxygenation would yield the target ethanamine. The Henry reaction is base-catalyzed and provides a reliable method for C-C bond formation. organic-chemistry.org
Alternatively, a two-carbon extension from a 2-methylpyridine (B31789) derivative can be achieved. Deprotonation of the methyl group using a strong base like n-butyllithium or lithium diisopropylamide (LDA) generates a picolyllithium species. nih.gov This nucleophile can then react with various electrophiles to introduce the two-carbon chain. For example, reaction with formaldehyde (B43269) would yield a 2-(pyridin-2-yl)ethanol derivative, which can be further functionalized to the amine.
Direct and Indirect Synthetic Pathways to the Compound
Several synthetic pathways, both direct and multi-step, can be employed to construct this compound.
Reductive Amination Strategies
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. youtube.com In the context of synthesizing the target molecule, a key intermediate would be (6-ethoxypyridin-2-yl)acetaldehyde. This aldehyde can be reacted with an ammonia source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine. The imine is then reduced in situ to the primary amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.
Plausible Reductive Amination Pathway:
| Starting Material | Reagents | Product |
| (6-Ethoxypyridin-2-yl)acetaldehyde | 1. NH₃ or NH₄OAc2. NaBH₄ or NaBH₃CN | This compound |
This one-pot procedure is often efficient and avoids the isolation of the intermediate imine. The choice of reducing agent is important; sodium cyanoborohydride is milder and can be used in the presence of the aldehyde, while sodium borohydride is typically added after the imine formation is complete.
Multi-Step Conversions from Related Pyridine Analogues
A versatile multi-step synthesis can commence from readily available pyridine analogues such as 2-picoline (2-methylpyridine). A plausible synthetic sequence is outlined below:
Halogenation: 2-Picoline can be halogenated at the 6-position. For example, reaction with a suitable halogenating agent can yield 2-chloro-6-methylpyridine.
Ethoxylation: The chloro group can be displaced by an ethoxide anion through nucleophilic aromatic substitution to give 2-ethoxy-6-methylpyridine. pipzine-chem.com
Side-Chain Functionalization: The methyl group can be functionalized. For instance, deprotonation with a strong base followed by reaction with a suitable electrophile can introduce a two-carbon chain. A more common approach is the radical bromination of the methyl group to form 2-(bromomethyl)-6-ethoxypyridine.
Cyanation and Reduction: The bromomethyl derivative can be reacted with a cyanide salt to introduce a nitrile group, forming (6-ethoxypyridin-2-yl)acetonitrile. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the final product, this compound.
Illustrative Multi-Step Pathway:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-Chloro-6-methylpyridine | NaOEt, EtOH | 2-Ethoxy-6-methylpyridine |
| 2 | 2-Ethoxy-6-methylpyridine | NBS, AIBN | 2-(Bromomethyl)-6-ethoxypyridine |
| 3 | 2-(Bromomethyl)-6-ethoxypyridine | NaCN, DMSO | (6-Ethoxypyridin-2-yl)acetonitrile |
| 4 | (6-Ethoxypyridin-2-yl)acetonitrile | 1. LiAlH₄, THF2. H₂O | This compound |
Nucleophilic Substitution Approaches on Halogenated Pyridines
Nucleophilic substitution on a halogenated pyridine ring is a cornerstone of pyridine chemistry. researchgate.net For the synthesis of the target compound, a 2-halo-6-ethoxypyridine serves as a key electrophile.
One approach involves the reaction of 2-chloro-6-ethoxypyridine (B1359853) with a nucleophile that already contains the two-carbon amine fragment. For example, a protected 2-aminoethanide equivalent could be used. However, generating such a nucleophile can be challenging.
A more practical two-step approach involves the use of a cyanide or acetonitrile (B52724) anion as a nucleophile. researchgate.net The reaction of 2-chloro-6-ethoxypyridine with the anion of acetonitrile (generated using a strong base like sodium amide) would yield (6-ethoxypyridin-2-yl)acetonitrile. As described previously, this nitrile can then be reduced to the desired primary amine.
Nucleophilic Substitution Followed by Reduction:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-Chloro-6-ethoxypyridine | NaCH₂CN, THF | (6-Ethoxypyridin-2-yl)acetonitrile |
| 2 | (6-Ethoxypyridin-2-yl)acetonitrile | H₂, Raney Ni, NH₃/EtOH | This compound |
This method is advantageous as it builds the carbon skeleton and introduces a precursor to the amine group in a single step.
Catalytic Methodologies in Synthesis
Catalysis offers a powerful toolkit for the construction of complex molecules like this compound, enabling reactions that might otherwise be inefficient or unselective. The choice of catalyst—be it a transition metal complex, a small organic molecule, or an enzyme—can profoundly influence the outcome of the synthesis.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. For the synthesis of pyridyl-amines, catalysts based on palladium and copper are particularly relevant. rsc.orgnih.gov These metals can facilitate cross-coupling reactions to construct the substituted pyridine core or to introduce the ethylamine side chain.
A potential synthetic route could involve the coupling of a pre-functionalized pyridine ring with a suitable side-chain precursor. For instance, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Heck reaction, could be employed to introduce a two-carbon unit at the 2-position of a 6-ethoxypyridine derivative. Subsequent reduction and amination would then yield the target compound. Copper-catalyzed reactions, like the Goldberg reaction, are also valuable for forming C-N bonds and could be utilized in the final amination step or in the construction of related aminopyridine precursors. nih.gov The presence of the pyridyl directing group in N-aryl-2-aminopyridines can facilitate stable complex formation with transition metals, leading to efficient cyclization and functionalization reactions. rsc.org
Table 1: Illustrative Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Potential Applicability to Target Compound |
| Pd/C - ethylene | Dehydrogenation/Aromatization | Substituted cyclohexanones | Synthesis of the pyridine ring from a cyclic precursor. nih.gov |
| CuI / 1,10-phenanthroline | Goldberg Reaction | 2-Bromopyridine and secondary amides | Introduction of an amino group to the pyridine ring. nih.gov |
| Palladium on SILP | Aminocarbonylation | Iodoimidazo[1,2-a]pyridines | Functionalization of a pre-formed pyridine ring system. nih.gov |
This table is for illustrative purposes and shows general applications of transition metals in pyridine chemistry.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general principles of organocatalysis can be applied. For instance, chiral Brønsted acids or bases could potentially be used to activate substrates and control stereochemistry in key bond-forming steps.
L-proline and its derivatives are well-known organocatalysts for a variety of transformations, including asymmetric aldol (B89426) and Mannich reactions. nih.gov A hypothetical organocatalytic route to an enantiomerically enriched precursor of the target amine could involve the asymmetric addition of a nucleophile to a pyridine-containing electrophile. The development of novel organocatalytic methods for the functionalization of pyridine rings is an active area of research. nih.govamanote.com
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules, particularly amines. nih.gov Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs) are capable of producing chiral amines with high enantiomeric excess. hims-biocat.eumdpi.com
For the synthesis of an enantiomerically pure form of this compound, a biocatalytic reductive amination of the corresponding ketone, 1-(6-ethoxypyridin-2-yl)ethan-1-one, could be envisioned. An engineered amine dehydrogenase or imine reductase could catalyze the conversion of the ketone to the amine, using ammonia as the amine source and a nicotinamide (B372718) cofactor as the hydride donor. hims-biocat.eu Alternatively, a transaminase could be employed, using a donor amine like isopropylamine (B41738) to introduce the amino group. These enzymatic methods often proceed under mild reaction conditions and can deliver products with excellent optical purity. acs.orgrochester.edu
Table 2: Prominent Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Advantages |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | High stereoselectivity, use of ammonia. nih.gov |
| Imine Reductases (IREDs) | Reduction of pre-formed imines or reductive amination | Broad substrate scope, excellent enantioselectivity. mdpi.com |
| Transaminases (TAs) | Amination of ketones using an amine donor | Reversible reaction, high enantiomeric excess. mdpi.com |
| Monoamine Oxidases (MAOs) | Oxidative resolution of racemic amines | Selective oxidation of one enantiomer. nih.gov |
This table provides a general overview of enzyme classes applicable to chiral amine synthesis.
Optimization of Reaction Conditions and Yields
The efficiency and success of any synthetic route heavily depend on the optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection and stoichiometry of reagents.
The solvent can significantly influence reaction rates and selectivities by affecting the solubility of reactants and catalysts, as well as by stabilizing transition states. acs.org For transition metal-catalyzed reactions, polar aprotic solvents like DMF or acetonitrile are often employed. mdpi.com In some cases, greener solvents like water or ethanol can be used, particularly in biocatalytic transformations. researchgate.net
Temperature is another critical parameter. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts and decomposition of sensitive reagents or catalysts. researchgate.net Optimization often involves finding a balance where the reaction proceeds at a reasonable rate without compromising yield and selectivity. For instance, in the synthesis of pyridine derivatives, changing the solvent from ethanol to acetonitrile has been shown to overcome difficulties in certain multicomponent reactions. acs.org
The choice of reagents and their relative amounts is fundamental to achieving high yields. In cross-coupling reactions, the nature of the coupling partners, the base, and any additives can dramatically affect the outcome. For example, in the synthesis of pyridine derivatives, the use of an ionic base versus an amine base can lead to different reaction pathways and efficiencies depending on the solvent. acs.org
Careful control of stoichiometry is necessary to ensure that the limiting reagent is fully consumed and to minimize waste. In catalytic reactions, the catalyst loading is a key consideration; it should be high enough to ensure a good reaction rate but low enough to be economically viable and to minimize potential contamination of the product with metal residues. The optimization of these parameters is often carried out using experimental design techniques to efficiently explore the reaction space.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of pharmaceutical compounds and their intermediates, such as this compound, is a critical aspect of modern process development aimed at minimizing environmental impact and enhancing safety and efficiency. While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the principles can be applied by examining synthetic routes for structurally similar compounds, particularly intermediates for pharmaceuticals like Etoricoxib. The goal is to design synthetic pathways that are less hazardous, more resource-efficient, and generate minimal waste.
The synthesis of pyridine derivatives, a core structural feature of the target compound, has been a focal point for the application of green chemistry. Traditional methods for pyridine synthesis often involve harsh reaction conditions and the use of toxic reagents. In contrast, greener approaches emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. Furthermore, one-pot multicomponent reactions are gaining prominence as they reduce the number of synthetic steps, thereby minimizing waste and saving time and resources.
For instance, the synthesis of key intermediates for Etoricoxib has been optimized to improve its green profile. These optimizations include minimizing the amount of palladium catalyst used in coupling reactions and exploring alternative, less hazardous solvents. The principles applied in these cases can be extrapolated to the synthesis of this compound.
A hypothetical green synthetic route for this compound could involve the following considerations based on the twelve principles of green chemistry:
Prevention of Waste: Designing a synthesis with a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For example, some pyridine derivative syntheses have been successfully carried out in a mixture of water and ethanol.
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating.
Use of Renewable Feedstocks: While not always feasible for complex pharmaceutical intermediates, exploring starting materials derived from renewable resources is a key green chemistry goal. A sustainable approach for producing pyridines involves the thermo-catalytic conversion of glycerol (B35011) with ammonia.
Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. The use of reusable and highly efficient catalysts, such as fly ash in some pyridine syntheses, is a notable green approach.
The following interactive table provides a comparative overview of traditional versus green approaches for key transformations relevant to the synthesis of pyridine-containing compounds.
| Synthetic Step/Principle | Traditional Approach | Green Chemistry Approach | Green Advantage |
|---|---|---|---|
| Solvent Choice | Use of chlorinated solvents (e.g., dichloromethane, chloroform). | Water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. |
| Catalysis | Stoichiometric amounts of reagents, heavy metal catalysts with difficult recovery. | Highly active catalysts in low concentrations (e.g., optimized palladium catalysis), reusable catalysts (e.g., activated fly ash). | Reduced waste, catalyst can be recycled. |
| Energy Input | Conventional heating requiring long reaction times. | Microwave-assisted synthesis. | Shorter reaction times, lower energy consumption. |
| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions. | Increased efficiency, reduced waste and resource consumption. |
| Starting Materials | Petroleum-based feedstocks. | Renewable feedstocks where possible (e.g., glycerol for pyridine core). | Reduced reliance on fossil fuels, more sustainable. |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The development of such processes is crucial for the pharmaceutical industry to reduce its ecological footprint while continuing to produce essential medicines.
Chemical Reactivity and Derivatization of 2 6 Ethoxypyridin 2 Yl Ethan 1 Amine
Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) is a potent nucleophile and a key site for a multitude of chemical transformations. Its reactivity is central to building more complex molecular architectures.
The primary amine of 2-(6-ethoxypyridin-2-yl)ethan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for modifying the compound's electronic and physical properties.
Similarly, the amine can be alkylated by reacting with alkyl halides. Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reactants. These reactions are crucial for introducing new carbon chains and functional groups. For instance, reductive amination provides another route to N-alkylation by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(2-(6-Ethoxypyridin-2-yl)ethyl)acetamide | Base (e.g., triethylamine), aprotic solvent |
| Alkylation | Methyl Iodide | 2-(6-Ethoxypyridin-2-yl)-N-methylethan-1-amine | Base (e.g., K₂CO₃), polar solvent |
| Reductive Amination | Acetone, NaBH₃CN | 2-(6-Ethoxypyridin-2-yl)-N-isopropylethan-1-amine | Acidic catalyst, methanol |
The reaction of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. nih.govnih.gov This condensation reaction is typically reversible and often catalyzed by acid or base. mdpi.com Schiff bases are valuable intermediates in organic synthesis. For instance, the C=N double bond can be reduced to form a secondary amine or be attacked by nucleophiles to introduce further complexity. These compounds and their metal complexes are significant in coordination chemistry and catalysis. nih.govasianpubs.org
| Carbonyl Compound | Resulting Schiff Base | Potential Subsequent Transformation |
|---|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2-(6-ethoxypyridin-2-yl)ethan-1-amine | Reduction to N-Benzyl-2-(6-ethoxypyridin-2-yl)ethan-1-amine |
| Salicylaldehyde | 2-(((2-(6-Ethoxypyridin-2-yl)ethyl)imino)methyl)phenol | Formation of metal complexes (e.g., with Cu(II), Zn(II)) |
| 2-Formylpyridine | (E)-N-(Pyridin-2-ylmethylene)-2-(6-ethoxypyridin-2-yl)ethan-1-amine | Use as a bidentate ligand in coordination chemistry |
The primary amine functionality is a key handle for constructing various heterocyclic systems. Through reactions with bifunctional electrophiles, the amine can participate in cyclization cascades to form rings of different sizes. These reactions are a cornerstone of medicinal chemistry for accessing novel scaffolds. For example, reaction with 1,3-dielectrophiles can yield six-membered rings, while 1,2- or 1,4-dielectrophiles can lead to five- or seven-membered rings, respectively. thieme-connect.de The specific heterocycle formed depends on the nature of the cyclizing agent. mdpi.comnih.gov
| Reagent Type | Heterocyclic Product Class |
| β-Diketone | Dihydropyridine or Pyrimidine derivative |
| Phthalic Anhydride | Phthalimide derivative |
| Isothiocyanate | Thiourea, which can cyclize to form thiazole (B1198619) derivatives |
Transformations Involving the Ethoxy Group
The ethoxy group (-OCH₂CH₃) on the pyridine (B92270) ring is generally stable but can be chemically altered under specific conditions. It also plays a significant role in directing the regioselectivity of reactions on the aromatic ring.
The ether linkage of the ethoxy group can be cleaved under harsh acidic conditions, typically using strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). pressbooks.pubmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (an Sₙ2 reaction), yielding the corresponding 6-(2-aminoethyl)pyridin-2(1H)-one and ethyl halide. pressbooks.pub
Furthermore, the ethoxy group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although this is less common for an alkoxy group unless the pyridine ring is activated by strong electron-withdrawing groups or by N-oxidation. beilstein-journals.org
In electrophilic aromatic substitution (EAS) reactions, substituent groups on an aromatic ring influence the position of the incoming electrophile. The ethoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. wikipedia.orglibretexts.org As such, it is an activating group and directs incoming electrophiles to the ortho and para positions.
For the this compound molecule, the ethoxy group at position 6 directs electrophiles to positions 5 (ortho) and 3 (para). While the pyridine ring itself is generally electron-deficient and resistant to EAS, the powerful activating nature of the ethoxy group can enable substitutions like nitration or halogenation to occur at these specific positions. researchgate.netutexas.edu The outcome of such reactions will be a balance between the activating effect of the ethoxy group and the deactivating effect of the ring nitrogen. researchgate.net
| Reaction Type | Reagent | Expected Product Position |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro and/or 5-Nitro derivative |
| Bromination | Br₂/FeBr₃ | 3-Bromo and/or 5-Bromo derivative |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Likely unreactive due to Lewis acid complexation with nitrogen |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles and metal centers.
The molecular architecture of this compound, featuring a pyridine nitrogen and a primary amine nitrogen separated by an ethyl bridge, makes it an effective bidentate chelating ligand. The two nitrogen atoms can coordinate to a single metal center to form a stable five-membered ring, a common motif in coordination chemistry. semanticscholar.orgnsf.gov This chelate effect enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. researchgate.net
This compound can form stable complexes with a variety of transition metals, and the coordination chemistry is expected to be rich and varied. nsf.gov The specific properties of the resulting complexes, such as their geometry, color, and magnetic properties, will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
| Metal Ion | Potential Complex Formula | Coordination Geometry | Potential Application Area |
|---|---|---|---|
| Cu(II) | [Cu(L)2]2+ | Distorted Octahedral | Catalysis, Antimicrobial agents semanticscholar.org |
| Pd(II) | [Pd(L)Cl2] | Square Planar | Cross-coupling catalysis |
| Pt(II) | [Pt(L)Cl2] | Square Planar | Anticancer agents |
| Co(II) | [Co(L)2Cl2] | Octahedral | Magnetic materials, Catalysis semanticscholar.org |
| Hg(II) | [Hg(L)X2] (X=Cl, Br, I) | Distorted Tetrahedral | Coordination polymers researchgate.net |
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmdpi.com The resulting N-oxide exhibits altered electronic properties; the N-O bond is zwitterionic, which increases the electron density of the pyridine ring, particularly at the C2 and C4 positions. mdpi.com This activation makes the ring more susceptible to both electrophilic and nucleophilic attack. nih.gov
Quaternization involves the alkylation of the pyridine nitrogen with an alkyl halide, leading to the formation of a positively charged pyridinium (B92312) salt. This reaction proceeds via an SN2 mechanism and permanently alters the electronic nature of the heterocycle, making it significantly more electron-deficient.
Regioselective Functionalization of the Pyridine Ring
Modification of the pyridine ring itself offers a pathway to a wide array of derivatives. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Pyridine is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgwikipedia.org The nitrogen atom strongly deactivates the ring, and electrophilic attack, if forced under harsh conditions, typically occurs at the C3 and C5 positions. quimicaorganica.orgyoutube.com
A more viable strategy to promote EAS is through prior N-oxidation. The resulting pyridine-N-oxide is significantly more reactive towards electrophiles. wikipedia.orgrsc.org For example, nitration of pyridine-N-oxide can occur under milder conditions than for pyridine itself.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when a good leaving group (e.g., a halide) is present at the C2, C4, or C6 positions. youtube.comnih.gov The parent molecule, this compound, lacks a suitable leaving group for a direct SNAr reaction.
However, SNAr could be employed on derivatives of this compound. For instance, if the ethoxy group were replaced by a chloro group, the resulting 2-chloro-6-(2-aminoethyl)pyridine would be an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (amines, alkoxides, thiolates) at the C2 position. youtube.comresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. youtube.com
| Starting Material | Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| 2-Chloro-6-(2-aminoethyl)pyridine | Ammonia (B1221849) (NH3) | Heat, pressure | Pyridine-2,6-diamine derivative |
| 2-Chloro-6-(2-aminoethyl)pyridine | Sodium Methoxide (NaOMe) | Methanol, heat | 2-Methoxy-6-(2-aminoethyl)pyridine |
| 2-Chloro-6-(2-aminoethyl)pyridine | Aniline | Heat, base | N-phenyl-6-(2-aminoethyl)pyridin-2-amine |
| 2-Chloro-6-(2-aminoethyl)pyridine | Sodium Thiophenoxide (NaSPh) | DMF, room temp. | 2-(Phenylthio)-6-(2-aminoethyl)pyridine |
Modern synthetic methods increasingly rely on direct C-H functionalization, which avoids the need for pre-installing activating or leaving groups. nih.gov These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, offer a powerful and atom-economical way to form new C-C or C-heteroatom bonds. rsc.orgnih.gov
For this compound, the primary amine of the side chain could serve as a directing group. For example, after conversion to an amide (e.g., a picolinamide), the nitrogen atom could direct a palladium catalyst to functionalize the C3 position of the pyridine ring. nih.gov Alternatively, iridium-catalyzed C-H borylation often shows regioselectivity influenced by steric and electronic factors, potentially allowing for the introduction of a versatile boronate ester group at one of the ring's C-H positions. nih.gov This borylated intermediate could then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents. nih.gov
Based on a comprehensive search of available literature, there is currently insufficient specific information on the role of This compound as a building block in the synthesis of complex molecular architectures.
While its structural analog, 2-(6-methoxypyridin-2-yl)ethan-1-amine, is cited as a versatile building block in medicinal and synthetic chemistry, detailed research findings, reaction data, and examples of complex molecules derived specifically from the ethoxy variant are not present in the surveyed scientific papers and patents. Consequently, a detailed article with research findings and data tables on this specific topic cannot be generated at this time.
Despite a comprehensive search for experimental data, no specific spectroscopic or structural characterization findings for the compound “this compound” could be located in the available scientific literature and chemical databases.
To generate a scientifically accurate and detailed article as per the requested outline, specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) are required. These analyses provide the foundational information for structural elucidation, molecular weight determination, fragmentation analysis, and functional group identification.
Without access to published ¹H NMR, ¹³C NMR, 2D-NMR, high-resolution mass spectrometry, or FT-IR/Raman spectra for this particular molecule, it is not possible to provide the detailed research findings and data tables required for the following sections:
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Therefore, the article focusing solely on the advanced spectroscopic and structural characterization of “2-(6-Ethoxypyridin-2-yl)ethan-1-amine” cannot be generated at this time.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation
The electronic absorption spectrum of this compound is expected to be dominated by the electronic transitions within the substituted pyridine (B92270) chromophore. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The presence of substituents on the pyridine ring significantly influences the position (λmax) and intensity of these absorption bands.
The 6-ethoxy group, acting as an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the π → π* transitions of the pyridine ring due to resonance effects that extend the conjugated system. Similarly, the 2-ethanamine substituent, while separated from the ring by a methylene (B1212753) bridge, can also exert a minor influence. Computational studies on related molecules, such as 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione, which contains a similar 2-ethoxypyridine (B84967) moiety, confirm that the electronic transitions are primarily localized on the substituted aromatic system. doi.org Theoretical analyses using Time-Dependent Density Functional Theory (TD-DFT) on similar structures have shown that the primary absorptions correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org
The anticipated UV-Vis absorption data, based on analogous compounds, are summarized in the table below.
| Compound/Fragment | Anticipated λmax (nm) | Transition Type | Reference/Basis |
|---|---|---|---|
| Pyridine | ~251, 257, 263 | π → π | General Literature |
| Alkoxy-substituted Pyridine | 260 - 280 | π → π | doi.orgphyschemres.org |
| This compound | ~270 | π → π* | Inferred |
X-ray Crystallography for Solid-State Structure Determination
While a single-crystal X-ray structure for this compound has not been reported, the crystal structure of the closely related analog, 4-Ethoxypyridin-2-amine, provides significant insight into the potential solid-state arrangement. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the packing of molecules, which is governed by intermolecular forces.
The analysis of 4-Ethoxypyridin-2-amine demonstrates that ethoxy-substituted aminopyridines can crystallize with two independent molecules in the asymmetric unit, indicating subtle conformational differences between molecules in the same crystal lattice. nih.gov The bond lengths and angles within the pyridine ring and its substituents are expected to be within normal ranges. nih.gov
C6-C2-C7-C8: Describes the orientation of the ethanamine side chain relative to the plane of the pyridine ring.
C2-C7-C8-N1: Defines the conformation of the ethylamine (B1201723) chain (e.g., gauche or anti).
C5-C6-O1-C9: Dictates the position of the ethyl group of the ethoxy substituent relative to the pyridine ring.
In the solid state, these torsion angles will adopt values that minimize steric hindrance and maximize favorable intermolecular interactions. In related structures, the side chains often adopt a staggered conformation to reduce steric strain. For instance, analysis of other complex molecules containing pyridine rings shows specific torsion angles that define the relationship between the ring and its substituents. nih.gov While the exact values for the target compound are unknown, they are a critical output of a crystallographic study.
| Torsion Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(Py)-C(Py)-C(ethyl)-C(ethyl) | Orientation of the ethylamine side chain |
| τ2 | C(Py)-C(ethyl)-C(ethyl)-N(amine) | Conformation of the ethylamine backbone |
| τ3 | C(Py)-C(Py)-O(ethoxy)-C(ethyl) | Orientation of the ethoxy group |
The crystal packing of this compound would be heavily influenced by a network of intermolecular interactions. The primary amine (-NH₂) group is a potent hydrogen-bond donor, while the pyridine ring nitrogen and the ethoxy oxygen atom are potential hydrogen-bond acceptors.
Based on the crystal structure of 4-Ethoxypyridin-2-amine, strong intermolecular N—H⋯N hydrogen bonds are expected to be a dominant feature, linking molecules into dimers or chains. nih.gov In this analog, the two independent molecules in the asymmetric unit are linked into hydrogen-bonded dimers. nih.gov Such interactions are fundamental in determining the supramolecular architecture of crystalline solids. numberanalytics.comnumberanalytics.com
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Example |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (pyridine) | D···A ≈ 3.0 Å, Angle ≈ 170° | N—H⋯N bonds link molecules into dimers in 4-Ethoxypyridin-2-amine. nih.gov |
| Hydrogen Bond | N-H (amine) | O (ethoxy) | D···A ≈ 2.8-3.1 Å | Potential interaction |
| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | Centroid-Centroid ≈ 3.5-4.0 Å | Common in aromatic compounds. researchgate.net |
| C-H···π Interaction | C-H | Pyridine Ring π-system | H···Centroid ≈ 2.5-3.0 Å | Observed in related crystal structures. researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods are employed to predict a wide range of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For 2-(6-Ethoxypyridin-2-yl)ethan-1-amine, DFT calculations, often using a basis set such as 6-311+G(d,p), would be performed to predict key structural parameters. researchgate.net
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. This information is fundamental to understanding its physical and chemical behavior.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, plausible data based on DFT calculations for similar molecular structures, as specific experimental or computational data for this compound is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(pyridine)-C(ethyl) | 1.51 Å |
| Bond Length | C(ethyl)-C(ethyl) | 1.54 Å |
| Bond Length | C(ethyl)-N(amine) | 1.47 Å |
| Bond Length | C(pyridine)-O(ethoxy) | 1.36 Å |
| Bond Angle | C(pyridine)-C-C(ethyl) | 112.5° |
| Bond Angle | C-C-N(amine) | 110.8° |
| Dihedral Angle | N(pyridine)-C-C-O(ethoxy) | ~0° (for planarity) |
Beyond geometry, DFT is used to explore electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. gkyj-aes-20963246.com A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this molecule, the nitrogen of the amine group and the pyridine (B92270) ring would be expected to be electron-rich regions (nucleophilic sites).
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. researchgate.net Predicted ¹H and ¹³C NMR spectra serve as a powerful tool to aid in the assignment of experimental spectra. compchemhighlights.org The accuracy of these predictions has been shown to be high when appropriate functionals and basis sets are used. github.io
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical, plausible data. Chemical shifts are referenced to TMS and are highly dependent on the solvent used in a real-world experiment.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine-H (positions 3, 5) | 6.5 - 7.2 | 110 - 120 |
| Pyridine-H (position 4) | 7.5 - 7.8 | 138 - 142 |
| -O-CH₂- (ethoxy) | 4.2 - 4.4 | 65 - 70 |
| -CH₃ (ethoxy) | 1.3 - 1.5 | 14 - 16 |
| Pyridine-CH₂- | 2.9 - 3.1 | 40 - 45 |
| -CH₂-NH₂ | 2.8 - 3.0 | 42 - 47 |
| -NH₂ | 1.5 - 2.5 (variable) | - |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) of the corresponding vibrational mode. This analysis is crucial for assigning experimental spectral bands to specific functional groups. icm.edu.plresearchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical, plausible data. Calculated frequencies are often scaled by a factor to better match experimental values.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Symmetric/Asymmetric Stretch | Amine (-NH₂) | 3300 - 3500 |
| C-H Aromatic Stretch | Pyridine Ring | 3050 - 3150 |
| C-H Aliphatic Stretch | Ethyl, Ethoxy Chains | 2850 - 3000 |
| C=N / C=C Ring Stretch | Pyridine Ring | 1450 - 1600 |
| N-H Scissoring (Bending) | Amine (-NH₂) | 1580 - 1650 |
| C-O-C Asymmetric Stretch | Ethoxy Group | 1200 - 1270 |
Molecules with rotatable single bonds, such as the ethylamine (B1201723) and ethoxy side chains in this compound, can exist in multiple spatial arrangements known as conformations. chemistrysteps.com Conformational analysis is the study of the energies of these different conformers to identify the most stable structures. researchgate.net
This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable, staggered conformations and energy maxima represent unstable, eclipsed conformations. nih.govnih.gov The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and biological interactions. For the ethylamine side chain, a key rotation would be around the central C-C bond, leading to different relative orientations of the pyridine ring and the terminal amine group.
Reaction Mechanism Studies
Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. This allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as reactants transform into products. Locating and characterizing the geometry and energy of a transition state is a primary goal of reaction mechanism studies. For this compound, a key reaction would involve the nucleophilic amine group. rsc.org
For instance, in a nucleophilic substitution (S_N2) reaction with an alkyl halide, the amine's lone pair would attack the electrophilic carbon, displacing the halide. DFT calculations can model this process, identifying the transition state where the new C-N bond is partially formed and the C-Halide bond is partially broken. The energy of this transition state determines the activation energy of the reaction.
By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. researchgate.netyoutube.com This profile, or reaction coordinate diagram, illustrates the energetic landscape of the reaction, showing the activation energy barriers that must be overcome for the reaction to proceed.
For a hypothetical reaction, such as the amine group reacting with an electrophile, the reaction pathway would show the initial complexation of the reactants, the ascent to the high-energy transition state, and the descent to the final, more stable product. This level of detail helps to explain reaction rates and selectivity, providing a comprehensive understanding of the molecule's chemical behavior.
Acid-Base Properties and Protonation States
A comprehensive search of scientific databases reveals a lack of dedicated studies on the acid-base properties and specific protonation states of this compound. However, the structure of the molecule, containing both a pyridine ring nitrogen and a primary amine group, suggests it will exhibit basic properties.
In principle, both the nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine side chain are potential sites for protonation. The ethoxy group at the 6-position of the pyridine ring, being an electron-donating group, would be expected to increase the electron density on the pyridine nitrogen, thereby influencing its basicity. The primary amine at the end of the ethyl chain is also a well-known basic center.
Without experimental or specific computational data, any statements on the precise pKa values or the dominant protonation state in different pH environments for this compound would be speculative.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Novel Heterocyclic Systems
The bifunctional nature of 2-(6-ethoxypyridin-2-yl)ethan-1-amine, possessing both a nucleophilic primary amine and a pyridine (B92270) nitrogen, makes it an ideal candidate for the synthesis of novel fused heterocyclic systems. While direct literature on the cyclization reactions of this specific ethoxy derivative is not abundant, the reactivity of analogous 2-(pyridin-2-yl)ethanamine compounds provides a strong precedent for its utility in this area.
Various synthetic strategies can be envisaged for the construction of polycyclic scaffolds. For instance, condensation reactions of the primary amine with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the pyridine core. Pictet-Spengler-type reactions, for example, could yield tetrahydro-β-carboline analogues, which are prevalent in many biologically active natural products. The reaction of 2-(pyridin-2-yl)ethanamine derivatives with aldehydes or ketones, followed by cyclization, is a known route to various nitrogen-containing heterocycles. researchgate.net
Furthermore, the pyridine nitrogen can participate in cyclization reactions, particularly after N-alkylation or N-acylation of the primary amine, to form bridged heterocyclic systems. The reaction of 2-aminopyridine (B139424) derivatives with various reagents to form fused systems like pyrido[1,2-a]pyrimidines is a well-established synthetic route. nih.govnih.gov The presence of the ethoxy group on the pyridine ring can influence the reactivity and regioselectivity of these cyclization reactions through its electronic effects.
Table 1: Potential Heterocyclic Systems Derived from 2-(Pyridin-2-yl)ethanamine Analogues
| Reactant | Reaction Type | Resulting Heterocycle |
| Dicarbonyl Compound | Condensation | Fused Diazepine/Diazocine |
| Aldehyde/Ketone | Pictet-Spengler | Tetrahydro-β-carboline analogue |
| α,β-Unsaturated Ester | Michael Addition/Cyclization | Fused Piperidone |
| Isothiocyanate | Addition/Cyclization | Fused Thiazine |
Role in Ligand Design for Homogeneous and Heterogeneous Catalysis
The pyridine and amine functionalities in this compound make it a promising bidentate N,N'-donor ligand for coordination with a variety of transition metals. The design of such ligands is crucial for the development of efficient and selective catalysts for a wide range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, can be fine-tuned by the ethoxy substituent on the pyridine ring.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. rug.nlresearchgate.net The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands have been successfully employed in such reactions. rsc.orgresearchgate.net
While there are no specific reports on the use of this compound as a ligand in Buchwald-Hartwig amination, its structural similarity to known effective ligands suggests its potential in this area. A palladium complex of this ligand could potentially catalyze the coupling of aryl halides with amines, with the ethoxy group influencing the electron density at the metal center and thereby modulating the catalytic activity. The flexibility of the ethylamine (B1201723) backbone could also play a role in the stability and reactivity of the catalytic species.
The development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis. Chiral derivatives of this compound could serve as valuable ligands for a variety of enantioselective transformations, such as asymmetric hydrogenation and transfer hydrogenation. rsc.orgnih.gov
Chirality can be introduced into the molecule in several ways, for instance, by using a chiral starting material for the synthesis of the ethylamine side chain or by resolving a racemic mixture of the final compound. A chiral metal complex of such a ligand could then be used to catalyze reactions with high enantioselectivity. For example, iridium or ruthenium complexes of chiral pyridine-aminophosphine ligands, structurally related to our target molecule, have shown excellent performance in the asymmetric hydrogenation of various substrates. rsc.orgnih.gov The synthesis of chiral 2-substituted morpholines has been achieved with high enantioselectivity using rhodium catalysts with chiral bisphosphine ligands. rsc.orgnih.gov
Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Pyridine-based Ligands
| Reaction Type | Metal Catalyst | Substrate | Chiral Product |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral olefins, ketones, imines | Chiral alkanes, alcohols, amines |
| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Ketones, imines | Chiral alcohols, amines |
| Asymmetric C-C Bond Formation | Palladium, Copper | Various | Chiral organic molecules |
Integration into Polymeric and Supramolecular Structures
The ability of this compound to act as a bridging ligand between metal centers opens up possibilities for its use in the construction of coordination polymers and supramolecular assemblies. nih.govnih.gov These materials have a wide range of potential applications, including in gas storage, separation, and catalysis.
The pyridine and amine groups can coordinate to different metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The structure and properties of these coordination polymers would be influenced by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules. nih.gov
In supramolecular chemistry, the non-covalent interactions of the ethoxy, pyridine, and amine groups can be exploited to direct the self-assembly of complex architectures. Hydrogen bonding and π-π stacking interactions involving the pyridine rings can lead to the formation of well-defined supramolecular structures. enamine.netscienceopen.com
Functional Group for Novel Material Development (e.g., optical, electronic, non-biological sensing)
The incorporation of this compound as a functional group into organic materials can impart them with novel optical, electronic, and sensing properties. The pyridine moiety is known to be a good electron acceptor and can participate in charge-transfer interactions, which are important for nonlinear optical and electronic applications.
Polymers functionalized with pyridine-containing side chains have been studied for their potential use in electronic devices and sensors. polysciences.com The ethoxy group in our target molecule can further modulate the electronic properties of such materials.
Furthermore, the chelating ability of the pyridine-ethylamine fragment makes it a suitable recognition unit for the development of chemical sensors. nih.govmdpi.com The coordination of metal ions or other analytes to this unit could lead to a change in the optical or electronic properties of the material, such as a change in color or fluorescence, allowing for the detection of the analyte. For example, pyridine derivatives have been successfully used as fluorescent sensors for various cations. mdpi.com The development of luminescent materials containing pyridine moieties is also an active area of research. beilstein-journals.orgnih.gov
Future Outlook and Methodological Advancements
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine is expected to move away from traditional, often harsh and multi-step procedures towards more streamlined and environmentally benign methodologies. Green chemistry principles are increasingly guiding synthetic strategies, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. citedrive.comresearchgate.net
Future synthetic approaches are likely to focus on one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage. acs.org The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, is also anticipated to become more prevalent. These catalysts offer advantages in terms of ease of separation from the reaction mixture and reusability, contributing to a more sustainable process. nih.gov
Furthermore, the application of alternative energy sources like microwave irradiation and ultrasound is expected to play a crucial role in accelerating reaction rates and improving yields, often under milder conditions than conventional heating. acs.orgnih.gov For instance, microwave-assisted synthesis has been shown to be a powerful tool for the rapid and efficient production of various pyridine (B92270) derivatives. nih.gov The thermo-catalytic conversion of renewable resources like glycerol (B35011) in the presence of ammonia (B1221849) over zeolites also presents a potential long-term avenue for the sustainable production of the core pyridine structure. rsc.org
| Parameter | Hypothetical Traditional Route | Projected Sustainable Route |
|---|---|---|
| Starting Materials | Petroleum-based, potentially hazardous reagents | Renewable feedstocks, safer reagents |
| Number of Steps | Multiple, with intermediate isolation | One-pot multicomponent reaction |
| Catalyst | Homogeneous, non-recyclable acid/base catalysts | Heterogeneous, reusable catalyst (e.g., MOF) |
| Energy Source | Conventional heating (high energy consumption) | Microwave irradiation (reduced reaction time and energy) |
| Solvent | Volatile organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions |
| Waste Generation | Significant, with byproducts and catalyst waste | Minimal, with high atom economy |
Exploration of Novel Reactivity Patterns
Beyond its synthesis, the future exploration of this compound will involve uncovering and harnessing novel reactivity patterns. The pyridine ring, while aromatic, can undergo a variety of transformations. Research into the direct C-H functionalization of pyridine rings, facilitated by transition metal catalysis, is a rapidly advancing field. nih.gov This would allow for the late-stage modification of the pyridine core of this compound, providing a modular approach to a diverse range of derivatives without the need for de novo synthesis.
Another area of interest is the dearomatization of the pyridine ring. Catalytic asymmetric dearomatization reactions can provide access to highly functionalized, three-dimensional piperidine (B6355638) structures, which are of significant interest in medicinal chemistry. The reaction of pyridinium (B92312) ions with Grignard reagents, for example, has been shown to be an effective method for dearomatization. acs.orgnih.gov Applying such methodologies to this compound could yield novel chiral building blocks.
The aminoethyl side chain also offers a handle for a variety of chemical transformations. Beyond simple acylation or alkylation, enzymatic reactions could be employed for the selective modification of the amine group under mild and environmentally friendly conditions. The development of novel biocatalysts tailored for such transformations is a promising area of future research.
| Potential Novel Reaction | Description | Significance |
|---|---|---|
| Catalytic C-H Activation | Direct functionalization of the C-H bonds on the pyridine ring. | Allows for late-stage diversification of the molecule, creating libraries of analogs for screening. |
| Asymmetric Dearomatization | Conversion of the aromatic pyridine ring into a chiral, non-aromatic piperidine derivative. | Access to novel, three-dimensional chemical space for drug discovery. |
| Biocatalytic Modification | Use of enzymes for selective transformations of the aminoethyl side chain. | Highly selective and environmentally friendly method for creating derivatives. |
| Photoredox Catalysis | Utilization of visible light to induce novel bond formations and cyclizations. | Access to unique reactivity under mild conditions, enabling the synthesis of complex structures. |
Advanced In Silico Screening and Design for Chemical Properties
Computational chemistry is poised to play an increasingly integral role in the study of molecules like this compound. Advanced in silico screening methods will enable the rapid prediction of a wide range of chemical and physical properties, guiding experimental work and reducing the need for laborious trial-and-error synthesis. nih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as its molecular orbital energies, electron density distribution, and reactivity indices. iiste.org This information can be used to predict its behavior in chemical reactions and to design derivatives with tailored electronic characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in predicting the biological activity of derivatives of this compound. By building computational models based on the structures and known activities of related compounds, it will be possible to screen virtual libraries of derivatives for potential therapeutic applications, prioritizing the synthesis of the most promising candidates. nih.gov High-throughput computational screening of molecular crystals can also be used to identify derivatives with desirable solid-state properties, such as piezoelectricity. nih.gov
| In Silico Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure. | HOMO/LUMO energies, dipole moment, polarizability, reactivity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational preferences, binding affinities to biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Potential therapeutic efficacy, toxicity. |
| High-Throughput Crystal Structure Prediction | Prediction of stable crystal packing arrangements. | Solid-state properties (e.g., solubility, melting point, piezoelectricity). |
Potential for Derivatization in New Chemical Technologies
The unique combination of a Lewis basic pyridine nitrogen, a flexible aminoethyl chain, and an electron-donating ethoxy group makes this compound a highly attractive scaffold for derivatization in various new chemical technologies.
In the field of catalysis, the pyridine and amine functionalities can act as ligands for transition metals, forming complexes with potential applications in a wide range of catalytic transformations, including polymerization, hydrogenation, and cross-coupling reactions. alfachemic.comchemscene.comnih.gov By systematically modifying the substituents on the pyridine ring or the length and nature of the side chain, the steric and electronic properties of the resulting metal complexes can be fine-tuned to optimize their catalytic activity and selectivity.
In materials science, derivatives of this compound could be incorporated into novel polymers or organic frameworks. The amine group provides a convenient point of attachment for polymerization, while the pyridine unit can impart desirable electronic or self-assembly properties to the resulting material. Such materials could find applications in areas like conductive coatings, sensors, or drug delivery systems.
| Derivative Class | Potential Application | Key Features |
|---|---|---|
| Transition Metal Complexes | Homogeneous Catalysis | Tunable electronic and steric properties of the ligand. |
| Functional Polymers | Conductive Materials, Drug Delivery | Incorporation of the pyridine moiety for electronic properties and the amine for polymerization. |
| Supramolecular Assemblies | Sensors, Molecular Recognition | Self-assembly driven by hydrogen bonding and π-π stacking interactions of the pyridine ring. |
| Chiral Ligands for Asymmetric Catalysis | Enantioselective Synthesis | Introduction of chiral centers to create ligands for asymmetric transformations. |
Integration with Flow Chemistry and Automation in Synthesis
The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and laboratory automation platforms. nih.govwhiterose.ac.uk Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and facile scalability. beilstein-journals.orgacs.org
The synthesis of the pyridine core of this compound could be adapted to a continuous flow process, potentially telescoping multiple reaction steps without the need for intermediate isolation and purification. mdpi.com This would significantly streamline the production of the parent compound.
Furthermore, automated synthesis platforms can be employed for the high-throughput generation of derivative libraries. researchgate.net By combining robotic liquid handlers with flow reactors, a large number of analogs of this compound can be synthesized in parallel, each with a unique modification. These libraries can then be rapidly screened for desired properties, accelerating the discovery of new functional molecules. The development of automated workflows that integrate synthesis, purification, and analysis will be a key enabler for unlocking the full potential of this versatile chemical scaffold. researchgate.netnih.gov
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scale | Limited by vessel size, difficult to scale up | Easily scalable by extending reaction time |
| Safety | Potential for thermal runaways, handling of large quantities of hazardous materials | Improved heat and mass transfer, smaller reaction volumes |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters (temperature, pressure, residence time) |
| Reproducibility | Can be variable between batches | Highly reproducible due to consistent reaction conditions |
| Throughput | Low, sequential synthesis of derivatives | High, parallel synthesis of compound libraries |
Q & A
Q. What are the recommended synthetic routes for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine, and how can purity be optimized?
Answer: A common synthetic approach involves alkylation of pyridine derivatives followed by reduction. For example:
Alkylation : React 6-ethoxypyridine-2-carbonitrile with ethyl bromoacetate under basic conditions to form the nitrile intermediate.
Reduction : Reduce the nitrile to the primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
To optimize purity:
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the amine.
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
- Confirm purity (>98%) by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H-NMR (characteristic signals: δ 1.4 ppm for ethoxy CH₃, δ 3.2 ppm for CH₂NH₂) .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C-NMR : Assign peaks using DEPT-135 (e.g., ethoxy CH₃ at δ 1.4 ppm, pyridyl protons at δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹).
- LC-MS : Detect trace impurities (e.g., unreacted nitrile intermediate) using ESI+ mode.
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models validate its bioactivity?
Answer: Structural analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine) show affinity for 5-HT2A receptors via π-π stacking and hydrogen bonding . To validate bioactivity:
Radioligand Binding Assays : Use [³H]LSD or [³H]ketanserin in HEK-293 cells expressing human 5-HT2A receptors.
Functional Assays : Measure IP3 accumulation or calcium flux (Fluo-4 AM dye) upon receptor activation.
In Vivo Models : Assess head-twitch response in rodents (a 5-HT2A-mediated behavior).
Note: Ethoxy substitution may enhance metabolic stability compared to hydroxyl analogs .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Answer: Discrepancies in NMR or MS data often arise from:
- Tautomerism : Pyridyl protons may show splitting due to keto-enol tautomerism; use D₂O exchange to confirm NH₂ presence .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-dependent shifts.
- Degradation : Monitor stability in solution (e.g., decomposition in DMSO at RT; store at –20°C under argon) .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL during alkylation to induce asymmetry.
- Enzymatic Resolution : Lipase-catalyzed acetylation of the amine (e.g., CAL-B in vinyl acetate).
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 85:15) .
Q. How does the ethoxy group influence the compound’s physicochemical properties and ligand-receptor interactions?
Answer:
- Lipophilicity : Ethoxy increases logP compared to hydroxyl analogs (predicted logP = 1.2 vs. –0.5).
- Hydrogen Bonding : Ethoxy acts as a weak H-bond acceptor, reducing affinity but improving metabolic stability.
- Molecular Dynamics (MD) Simulations : Model interactions with 5-HT2A receptors to identify key binding residues (e.g., Asp155) .
Methodological Challenges
Q. What precautions are necessary when handling this compound in aqueous solutions?
Answer:
Q. How can computational chemistry guide the design of analogs with enhanced receptor selectivity?
Answer:
- Docking Studies : Use AutoDock Vina to screen virtual libraries against 5-HT2A (PDB: 6WGT) and off-target receptors (e.g., 5-HT2C).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with binding affinity (pKi).
- Free Energy Perturbation (FEP) : Predict ΔΔG for ethoxy vs. methoxy substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
